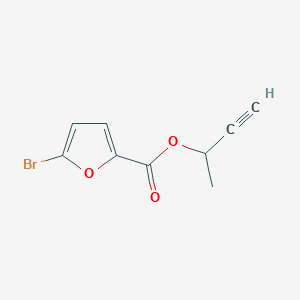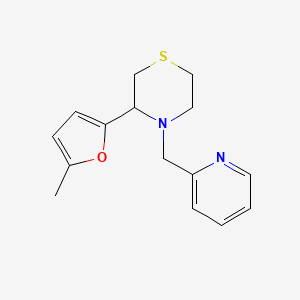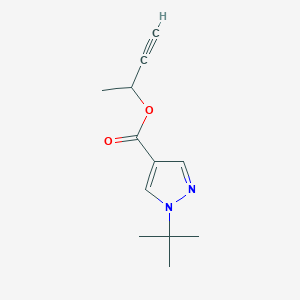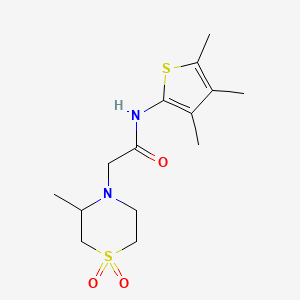![molecular formula C18H18N4O2 B7586443 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. This compound has shown promising results in various scientific research applications, including cancer treatment and neurological disorders.
Wirkmechanismus
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a selective inhibitor of CK2, a serine/threonine protein kinase that plays a critical role in cell proliferation and survival. CK2 is overexpressed in various cancer cell lines and has been implicated in the pathogenesis of various neurological disorders. This compound binds to the ATP-binding site of CK2, inhibiting its activity and leading to cell death in cancer cells and improved cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific scientific research application. In cancer treatment, this compound has been shown to inhibit the activity of CK2, leading to cell death in various cancer cell lines. In addition, this compound has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential candidate for combination therapy.
In the treatment of neurological disorders, this compound has been shown to inhibit the activity of CK2, leading to a reduction in the accumulation of toxic proteins in the brain and improved cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide is its selectivity for CK2, which reduces the potential for off-target effects. In addition, this compound has shown promising results in various scientific research applications, including cancer treatment and neurological disorders.
One of the limitations of this compound is its poor solubility in water, which can make it difficult to administer to animals in preclinical studies. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide research. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound in cancer patients. In addition, there is a need for more preclinical studies to evaluate the safety and efficacy of this compound in various scientific research applications.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor of protein kinase CK2 that has shown potential in various scientific research applications, including cancer treatment and neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Synthesemethoden
The synthesis of 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide involves a multi-step process that includes the reaction of 1-(4-pyrazol-1-ylphenyl)ethanone with cyclopropylamine to form the intermediate 1-(4-pyrazol-1-ylphenyl)ethylcyclopropane. The intermediate is then reacted with 2-bromo-3-chlorooxazole to form the final product, this compound. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in cancer treatment. CK2 is an important target for cancer therapy, as it plays a critical role in cell proliferation and survival. This compound has been shown to inhibit the activity of CK2, leading to cell death in various cancer cell lines. In addition, this compound has also been shown to sensitize cancer cells to other chemotherapy agents, making it a potential candidate for combination therapy.
Another area of scientific research where this compound has shown potential is in the treatment of neurological disorders. CK2 has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has been shown to inhibit the activity of CK2, leading to a reduction in the accumulation of toxic proteins in the brain and improved cognitive function in animal models.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(13-5-7-15(8-6-13)22-10-2-9-19-22)20-18(23)16-11-17(24-21-16)14-3-4-14/h2,5-12,14H,3-4H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOKPQNYYFAIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)
![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)


![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)


![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

